3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione
Overview
Description
Synthesis Analysis
The synthesis of compounds with the triphenylphosphoranylidene group often involves the use of Wittig reagents . These reagents are used for the conversion of aldehydes and ketones to two-carbon homologated, α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The structure of compounds with the triphenylphosphoranylidene group can be established using IR and 13C NMR spectroscopy and quantum-chemical calculations .Chemical Reactions Analysis
Reactions of compounds with the triphenylphosphoranylidene group often involve the carbonyl group . For example, reactions with NH2OH and RNHNH2 involve the carbonyl group in position 1 . A reaction with o-phenylenediamine involves the carbonyl groups in positions 1 and 2 .Scientific Research Applications
Synthesis of Quinolones
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is involved in the efficient synthesis of quinolones. A study demonstrated its use in forming acylphosphoranes, which undergo intramolecular Wittig cyclization to yield pyrrolo- and pyrido[1,2-a]quinolones (Kumar, Dinesh, & Pandey, 1994).
Crystal Structure Analysis
Its crystal structure, specifically in the form of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate, was studied revealing a hydrogen-bonded layer structure. This compound forms C—H⋯O hydrogen bonds that connect molecules into chains (Zagidullin et al., 2018).
Use in Heterocyclic Compound Synthesis
It has been utilized in synthesizing 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones, demonstrating its versatility in generating aromatic and non-aromatic heterocyclic compounds (Benetti et al., 2002).
pH Indicator Development
This compound's derivatives, specifically (triphenylphosphoranylidene)cyclopenta-1,3-dienes, have shown potential as new pH indicators. They exhibit strong colors with high extinction coefficients in alkali pH ranges, displaying a sharp and clear color change (Nourmohammadian, Davoodzadeh, & Alizadeh, 2007).
Research in Organic Chemistry
The compound has been a subject of various organic chemistry research, suchas studying its behavior in the transylidation reaction with methyl(triphenylphosphoranylidene)acetate, contributing to the understanding of chemical reactivity and compound formation processes in organic chemistry (Nishiwaki, Abe, Ishida, & Miura, 1978).
Catalysis in Organic Synthesis
The compound is also involved in the synthesis of various organometallic complexes, like Pd(II) and Ni(II) complexes, and has applications in catalysis, particularly in the palladium-catalyzed synthesis of arylboronic esters (Melaimi, Thoumazet, Ricard, & Floch, 2004).
Heterocyclic Synthesis
It is also used in the synthesis of heterocyclic compounds like pyrrolo[2',3':4,5]furo[3,2-c]pyridines, showcasing its role in the development of novel organic compounds with potential applications in various fields of chemistry (Krutošíková & Dandárová, 1994).
Structural and Reaction Studies
Further studies have been conducted to understand its structure and reaction properties, such as the investigation of 3-(triphenylphosphoranylidene)naphthalene-1,2,4(3H)-trione. This research contributes to a deeper understanding of its chemical behavior and potential applications (Loskutov, Mamatyuk, & Beregovaya, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
It is known that the compound’s inhibition of ache can affect cholinergic neurotransmission, which is involved in numerous physiological processes, including muscle contraction, heart rate, memory, and learning .
Result of Action
The inhibition of AChE by this compound results in an increase in acetylcholine levels, which can have various effects at the cellular and molecular levels. For example, increased acetylcholine can enhance neurotransmission, potentially affecting cognitive function .
Biochemical Analysis
Biochemical Properties
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Wittig reaction . This compound interacts with various enzymes and proteins, including those involved in oxidative phosphorylation and electron transport chains. The nature of these interactions often involves the formation of stable intermediates that facilitate the transfer of electrons and protons, thereby influencing the overall reaction kinetics and thermodynamics.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox reactions . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the context. For example, this compound has been shown to inhibit certain kinases, thereby affecting phosphorylation cascades and downstream signaling events. Additionally, this compound can induce changes in gene expression by interacting with transcriptional machinery and epigenetic modifiers.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function . Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of various degradation products. These products can have distinct biological activities, further complicating the interpretation of experimental results. Long-term studies have shown that this compound can cause sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal dynamics in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary significantly with dosage in animal models . At low doses, this compound can enhance cellular function by promoting oxidative phosphorylation and ATP production. At high doses, it can induce toxicity and adverse effects, such as oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where a critical concentration of this compound is required to elicit a biological response. These findings underscore the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to energy production and redox homeostasis . It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, influencing the flow of electrons through the electron transport chain. This interaction can affect metabolic flux and the levels of key metabolites, such as NADH and ATP. Additionally, this compound can modulate the activity of antioxidant enzymes, thereby impacting cellular redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cellular membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound is also affected by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its biological activity . This compound can localize to various cellular compartments, including the mitochondria, nucleus, and cytoplasm. Targeting signals and post-translational modifications play crucial roles in directing this compound to specific organelles. For instance, mitochondrial localization can enhance its effects on oxidative phosphorylation, while nuclear localization can influence gene expression and chromatin structure.
Properties
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18NO2P/c24-21-16-20(22(25)23-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAVAQXUNJPBEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544985 | |
Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28118-79-8 | |
Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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